molecular formula C16H16N2O3S B11081918 N-(2-cyano-4,5-diethoxyphenyl)thiophene-2-carboxamide

N-(2-cyano-4,5-diethoxyphenyl)thiophene-2-carboxamide

Cat. No.: B11081918
M. Wt: 316.4 g/mol
InChI Key: UYQLQCIIWFUSMY-UHFFFAOYSA-N
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Description

N-(2-CYANO-4,5-DIETHOXYPHENYL)-2-THIOPHENECARBOXAMIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyano group, diethoxy substituents on the phenyl ring, and a thiophenecarboxamide moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYANO-4,5-DIETHOXYPHENYL)-2-THIOPHENECARBOXAMIDE typically involves the reaction of 2-cyano-4,5-diethoxyphenylamine with thiophene-2-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-CYANO-4,5-DIETHOXYPHENYL)-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or diethoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(2-CYANO-4,5-DIETHOXYPHENYL)-2-THIOPHENECARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-CYANO-4,5-DIETHOXYPHENYL)-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The cyano group and thiophenecarboxamide moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-THIOPHENECARBOXAMIDE
  • N-(2-CYANO-4,5-DIETHOXYPHENYL)NICOTINAMIDE
  • N-(2-CYANO-4,5-DIETHOXYPHENYL)-2-(2,4-DICHLOROPHENOXY)ACETAMIDE

Uniqueness

N-(2-CYANO-4,5-DIETHOXYPHENYL)-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

N-(2-cyano-4,5-diethoxyphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C16H16N2O3S/c1-3-20-13-8-11(10-17)12(9-14(13)21-4-2)18-16(19)15-6-5-7-22-15/h5-9H,3-4H2,1-2H3,(H,18,19)

InChI Key

UYQLQCIIWFUSMY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC=CS2)OCC

Origin of Product

United States

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